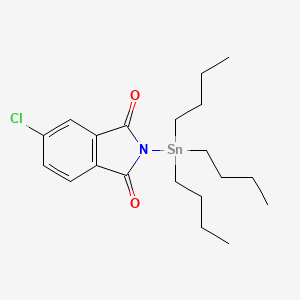
5-Chloro-2-(tributylstannyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(tributylstannyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a tin atom bonded to three butyl groups and a chloro-substituted isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(tributylstannyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 5-chloro-1H-isoindole-1,3(2H)-dione with tributyltin chloride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the stannylated product. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(tributylstannyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The tributyltin group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: It can be used in Stille coupling reactions, where the tributyltin group is replaced by a carbon-carbon bond formation with an organic halide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides, amines, or thiols can be used under mild conditions.
Coupling Reactions: Palladium catalysts are commonly used in Stille coupling reactions, often in the presence of a base like cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in a Stille coupling reaction, the product would be a new carbon-carbon bonded compound, while substitution reactions would yield various substituted isoindole dione derivatives.
Scientific Research Applications
5-Chloro-2-(tributylstannyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology and Medicine:
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(tributylstannyl)-1H-isoindole-1,3(2H)-dione primarily involves its reactivity as an organotin compound. The tributyltin group can undergo transmetalation in the presence of palladium catalysts, facilitating the formation of new carbon-carbon bonds. This reactivity is leveraged in coupling reactions to synthesize complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(tributylstannyl)pyridine
- 5-Chloro-3-(tributylstannyl)pyridine
- 3-Chloro-2-(tributylstannyl)pyridine
- 4-Chloro-2-(tributylstannyl)pyridine
Uniqueness
5-Chloro-2-(tributylstannyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole dione structure, which imparts distinct reactivity compared to other stannylated compounds. This uniqueness makes it valuable in specific synthetic applications where the isoindole dione moiety is required.
Properties
CAS No. |
94105-40-5 |
|---|---|
Molecular Formula |
C20H30ClNO2Sn |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
5-chloro-2-tributylstannylisoindole-1,3-dione |
InChI |
InChI=1S/C8H4ClNO2.3C4H9.Sn/c9-4-1-2-5-6(3-4)8(12)10-7(5)11;3*1-3-4-2;/h1-3H,(H,10,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
AQZLYRLUZNCABV-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)N1C(=O)C2=C(C1=O)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















